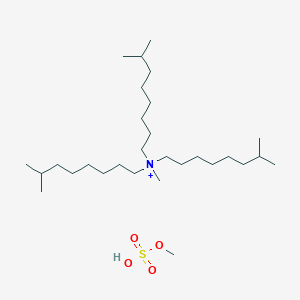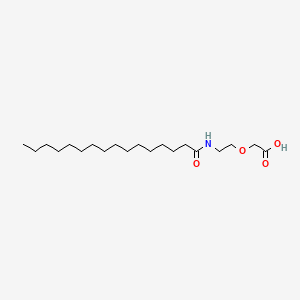
Didecylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Didecylbenzene is an organic compound with the chemical formula C24H42. It consists of a benzene ring substituted with two decyl groups. This compound is part of the alkylbenzene family, which is known for its applications in various industrial processes, particularly in the production of surfactants and detergents.
Preparation Methods
Synthetic Routes and Reaction Conditions
Didecylbenzene can be synthesized through the alkylation of benzene with decene in the presence of a catalyst. The reaction typically involves the use of a Friedel-Crafts alkylation process, where benzene reacts with decene in the presence of an acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require a controlled temperature to ensure the desired product is obtained with high yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of more advanced catalytic processes to improve efficiency and reduce by-products. One common method is the use of solid acid catalysts, which offer better selectivity and longer catalyst life compared to traditional liquid acid catalysts. The Detal process, which employs zeolite-based catalysts, is widely used in the production of linear alkylbenzenes, including this compound .
Chemical Reactions Analysis
Types of Reactions
Didecylbenzene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound sulfonic acid, a key intermediate in the production of surfactants.
Reduction: Reduction reactions can be used to modify the alkyl chains, although this is less common.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sulfuric acid (H2SO4) and oleum.
Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., chlorine) and nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions include this compound sulfonic acid and various substituted didecylbenzenes, depending on the specific reagents and conditions used.
Scientific Research Applications
Didecylbenzene has a wide range of applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of surfactants and detergents.
Biology: this compound derivatives are studied for their potential use in biological systems, particularly in the development of antimicrobial agents.
Medicine: Research is ongoing into the use of this compound derivatives in drug delivery systems and as potential therapeutic agents.
Industry: This compound is used in the production of lubricants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of didecylbenzene and its derivatives often involves interactions with cell membranes and proteins. The long alkyl chains can insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. In the case of surfactants, the sulfonic acid group enhances the compound’s ability to reduce surface tension, making it effective in cleaning and emulsifying applications .
Comparison with Similar Compounds
Similar Compounds
Dodecylbenzene: Similar in structure but with a single dodecyl group.
Tetradecylbenzene: Contains a tetradecyl group instead of decyl groups.
Hexadecylbenzene: Features a hexadecyl group.
Uniqueness
Didecylbenzene is unique due to its dual decyl groups, which provide distinct physical and chemical properties compared to its analogs. This structural feature enhances its effectiveness in applications requiring strong hydrophobic interactions and surface activity .
Properties
CAS No. |
33377-22-9 |
|---|---|
Molecular Formula |
C26H46 |
Molecular Weight |
358.6 g/mol |
IUPAC Name |
1,2-didecylbenzene |
InChI |
InChI=1S/C26H46/c1-3-5-7-9-11-13-15-17-21-25-23-19-20-24-26(25)22-18-16-14-12-10-8-6-4-2/h19-20,23-24H,3-18,21-22H2,1-2H3 |
InChI Key |
FVEVOEHPSHPIOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC=CC=C1CCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2R,5S)-5-ethyl-2-methyloctyl]benzene](/img/structure/B15175992.png)


![1-[4-(2-Formylhydrazinyl)phenyl]-3-hexylurea](/img/structure/B15176006.png)





![3-[2-(Methylamino)ethyl]imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15176045.png)


